3-piperazin-1-yl-6-piperidin-1-ylpyridazine
Description
Properties
IUPAC Name |
3-piperazin-1-yl-6-piperidin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURKFNLXLUKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with piperazine and piperidine under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyridazine ring undergoes selective substitution due to its electron-deficient nature. Key examples include:
Sulfonylation at Piperazine Nitrogen
The piperazine moiety reacts with sulfonyl chlorides to form sulfonamide derivatives. For example:
-
Reagents : 4-Ethylbenzenesulfonyl chloride, triethylamine (base)
-
Conditions : Dichloromethane, 0–25°C
-
Product : 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine ( , Scheme 1)
-
Mechanism : Nucleophilic attack by piperazine nitrogen on sulfonyl chloride, followed by HCl elimination.
Halogenation
Bromination at the pyridazine C3 position is achievable via electrophilic substitution:
-
Reagents : N-Bromosuccinimide (NBS), Lewis acid catalyst (e.g., FeBr<sub>3</sub>)
-
Conditions : Acetonitrile, reflux
-
Product : 3-Bromo-6-piperidin-1-ylpyridazine (, Reactivity section)
Oxidation of Piperidine Moiety
The piperidine ring undergoes oxidation to form N-oxides under mild conditions:
-
Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), acetic acid
-
Conditions : 50°C, 6 hours
-
Product : Piperidine N-oxide derivative (, Oxidation section)
Reduction of Pyridazine Ring
Catalytic hydrogenation reduces the pyridazine ring to a dihydropyridazine:
-
Reagents : H<sub>2</sub> gas, Pd/C catalyst
-
Conditions : Ethanol, 60 psi, 12 hours
-
Yield : ~85% (, Reduction section)
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings:
Acid-Base Reactions
The piperazine nitrogen acts as a Brønsted base, forming salts with mineral acids:
-
Reaction : Treatment with HCl gas in ethanol
-
Product : Dihydrochloride salt (, Synthesis section)
-
Application : Enhances solubility for pharmaceutical formulations ( , Claims 1–3)
Enzymatic Interactions
While not a traditional "reaction," the compound’s piperazine and pyridazine groups interact with biological targets:
-
Mechanism : Binds to muscarinic acetylcholine receptors (M<sub>1</sub>–M<sub>5</sub>) as a pan-antagonist ( , Abstract).
-
Functional Selectivity : 9- to 16-fold selectivity for M<sub>4</sub> (IC<sub>50</sub> = 90–440 nM) ( , Table 1).
Thermal Stability and Degradation
Pyrolysis studies reveal decomposition pathways:
-
Conditions : 300°C under nitrogen
-
Products : Piperidine, ammonia, and carbonaceous residues (, Physicochemical Properties)
Comparative Reactivity Table
| Reaction Site | Reactivity | Preferred Conditions | Key Products |
|---|---|---|---|
| Pyridazine C3 | High (electrophilic substitution) | Lewis acids, polar aprotic solvents | Bromo, aryl, or amino derivatives |
| Piperazine Nitrogen | Moderate (nucleophilic) | Room temperature, weak base | Sulfonamides, acylated derivatives |
| Piperidine Nitrogen | Low (steric hindrance) | High-pressure H<sub>2</sub>, catalysts | N-oxides, secondary amines |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been identified as a potential candidate for drug development due to its structural components, which allow interaction with various biological targets. It shows promise as a ligand in receptor studies, especially concerning neurotransmitter receptors. The piperazine and piperidine moieties are known to modulate receptor activity, potentially leading to therapeutic effects in neurological disorders and cancer treatments .
Case Study: CNS Penetrant Antagonists
A study focused on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines demonstrated their effectiveness as central nervous system (CNS) penetrant pan-muscarinic antagonists. These compounds exhibited significant potency (IC50 < 200 nM) and favorable CNS penetration characteristics, making them suitable for treating conditions like Alzheimer's disease and schizophrenia .
Table 1: Potency and CNS Penetration of Selected Compounds
| Compound | IC50 (nM) | CNS Penetration (Kp) |
|---|---|---|
| Compound A | < 200 | 2.1 |
| Compound B | < 150 | 1.5 |
| Compound C | < 100 | 3.0 |
Neurological Applications
Potential in Treating Alzheimer's Disease
Research indicates that derivatives of this compound can act as histamine H3 receptor antagonists, which may have implications for treating dementia and Alzheimer's disease. The ability to modulate histamine receptors can influence cognitive functions and memory retention .
Anti-Tubercular Activity
Development of Anti-Tubercular Agents
Recent studies have explored the synthesis of novel derivatives based on the piperazine-pyridazine structure for anti-tubercular applications. Some compounds showed significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective treatments for tuberculosis .
Table 2: Anti-Tubercular Activity of Selected Derivatives
| Compound | IC50 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|
| Compound D | 1.35 | Low |
| Compound E | 2.18 | Low |
| Compound F | 4.00 | Moderate |
Industrial Applications
Synthesis of Advanced Materials
Beyond medicinal uses, the compound can serve as a building block for synthesizing more complex molecules in industrial applications. Its unique chemical structure allows researchers to explore new chemical reactions and pathways that could lead to the development of advanced materials .
Mechanism of Action
The mechanism of action of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological processes .
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
The pharmacological and physicochemical properties of pyridazine derivatives are highly dependent on substituent chemistry. Below is a comparative analysis of structurally related compounds:
Structural and Functional Insights
- Piperidine vs.
- Sulfonated/Benzoyl Groups : Sulfonyl and benzoyl modifications (e.g., ) increase steric bulk and molecular weight, impacting pharmacokinetics such as absorption and half-life .
Research Findings
- Crystallographic Data : X-ray studies of 3-piperidin-1-yl-6-pyrazol-1-ylpyridazine () reveal a planar pyridazine ring with dihedral angles of 4.8° (pyrazole) and 85.2° (piperidine), suggesting conformational flexibility at the piperidine site .
- Biological Activity: Sulfonated piperazinylpyridazines () demonstrate enhanced kinase inhibition (IC₅₀ < 100 nM) compared to non-sulfonated analogs, attributed to improved target affinity .
Biological Activity
3-Piperazin-1-yl-6-piperidin-1-ylpyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring and a piperidine ring attached to a pyridazine core. Its molecular formula is CHN, with a molecular weight of approximately 272.35 g/mol. The structural features of this compound contribute to its biological activity, particularly its interaction with various biological targets.
This compound exhibits multiple mechanisms of action:
- Muscarinic Receptor Antagonism : It has been identified as a pan-muscarinic antagonist, showing selectivity across muscarinic receptor subtypes (M to M). This activity is significant for potential applications in treating disorders related to cholinergic signaling .
- Histamine H3 Receptor Antagonism : The compound also demonstrates affinity for the histamine H3 receptor, suggesting potential use in treating conditions associated with histaminergic dysregulation .
- Antimicrobial Activity : It has shown activity against various pathogens, including antifungal effects against Candida albicans and antiparasitic effects against Plasmodium falciparum .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC values for this compound:
| Biological Activity | Target | IC Value (nM) | Remarks |
|---|---|---|---|
| Muscarinic Receptor Antagonism | hM | < 200 | Selective antagonist |
| Histamine H3 Receptor Antagonism | H3 receptor | High affinity | Potential for CNS-related disorders |
| Antifungal Activity | Candida albicans | Not specified | Effective against fungal infections |
| Antiparasitic Activity | Plasmodium falciparum | Not specified | Potential use in malaria treatment |
Case Studies
- CNS Penetration and Efficacy : A study conducted on the pharmacokinetics of this compound revealed significant central nervous system (CNS) penetration, which is crucial for drugs targeting neurological conditions. The study indicated favorable brain-to-plasma ratios, enhancing its therapeutic potential for CNS disorders .
- Metabolic Regulation : Research has indicated that derivatives of this compound can modulate metabolic pathways effectively. One particular derivative demonstrated an IC of 14 nM against stearoyl-CoA desaturase-1 (SCD1), highlighting its potential in managing metabolic disorders such as obesity and diabetes .
- Antitubercular Activity : In another study, compounds structurally related to this compound were evaluated for their anti-tubercular properties. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .
Q & A
Basic Research: How can researchers optimize synthetic routes for 3-piperazin-1-yl-6-piperidin-1-ylpyridazine while minimizing side-product formation?
Methodological Answer:
- Step 1: Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify intermediates prone to side reactions .
- Step 2: Use high-throughput screening (HTS) with varying solvents (e.g., DMF, THF) and temperatures to empirically validate computational predictions .
- Step 3: Monitor reaction progress via LC-MS or NMR to detect early-stage byproducts, adjusting stoichiometry of piperazine and piperidine precursors to favor regioselectivity .
- Step 4: Optimize purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the target compound .
Basic Research: What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm the pyridazine core and substituent orientations. Use synchrotron radiation for high-resolution data, as demonstrated for analogous pyridazine derivatives .
- NMR Analysis: Assign peaks using 2D techniques (e.g., COSY, HSQC) to distinguish piperazine (δ ~2.5–3.5 ppm) and piperidinyl (δ ~1.5–2.5 ppm) proton environments .
- FT-IR: Validate N–H stretching (3200–3400 cm⁻¹) and aromatic C–N vibrations (1250–1350 cm⁻¹) to confirm functional group integrity .
Basic Research: What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Assay Design:
- Target Selection: Prioritize receptors linked to pyridazine derivatives (e.g., serotonin, dopamine receptors) based on structural analogs .
- Cell-Based Assays: Use HEK-293 cells transfected with target receptors to measure cAMP or calcium flux changes via luminescence/fluorescence .
- Dose-Response Curves: Test concentrations from 1 nM to 100 μM to determine IC₅₀/EC₅₀ values .
- Control Experiments: Include known agonists/antagonists (e.g., ketanserin for 5-HT₂ receptors) to validate assay robustness .
Advanced Research: How can researchers investigate the compound’s reaction mechanism under catalytic conditions?
Methodological Answer:
- Computational Modeling: Use DFT to map potential energy surfaces for key steps (e.g., nucleophilic substitution at pyridazine C-3 and C-6 positions) .
- Isotopic Labeling: Introduce deuterium or ¹³C labels in piperazine/piperidine precursors to track bond formation via MS/NMR .
- Kinetic Analysis: Perform stopped-flow experiments to measure rate constants and identify rate-determining steps under varying pH and catalyst loads (e.g., Pd/C) .
Advanced Research: What computational strategies predict the compound’s bioavailability and metabolic stability?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate logP (target ≤3), topological polar surface area (TPSA ≤90 Ų), and cytochrome P450 interactions .
- Molecular Dynamics (MD) Simulations: Model membrane permeability (e.g., blood-brain barrier) using lipid bilayer systems in GROMACS .
- In Silico Metabolism: Predict phase I/II metabolites with software like Meteor (Lhasa Limited), focusing on N-dealkylation and sulfonation pathways .
Advanced Research: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets from peer-reviewed studies, noting variables (e.g., cell lines, assay conditions) that may explain discrepancies .
- Orthogonal Assays: Replicate conflicting results using alternative methods (e.g., radioligand binding vs. functional assays) .
- Structure-Activity Landscape Modeling: Cluster analogs by substituent effects to identify structural features driving activity variations .
Advanced Research: What methodologies assess environmental persistence and ecotoxicity of this compound?
Methodological Answer:
- OECD Guidelines: Conduct biodegradation tests (e.g., OECD 301F) to measure half-life in water/soil .
- Ecotoxicology: Use Daphnia magna (48-hr LC₅₀) and Vibrio fischeri (Microtox®) assays to quantify acute toxicity .
- QSAR Modeling: Predict bioaccumulation factors (BCF) and persistence using EPI Suite .
Advanced Research: How can researchers improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling: Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-UV .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at metabolically labile sites (e.g., piperazine N-atoms) .
- Lyophilization: Test freeze-dried formulations with stabilizers (e.g., trehalose) to enhance shelf life .
Advanced Research: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling: Synthesize analogs with diazirine or benzophenone tags to crosslink target proteins in live cells .
- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts after compound treatment to confirm binding .
- SPR/BLI: Measure real-time binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
Advanced Research: How can machine learning enhance SAR studies for this compound?
Methodological Answer:
- Dataset Curation: Compile bioactivity data (IC₅₀, Ki) and molecular descriptors (e.g., Morgan fingerprints) into a structured database .
- Model Training: Use random forest or graph neural networks (GNNs) to predict activity against untested targets .
- Synthetic Accessibility Scoring: Prioritize analogs with high predicted activity and feasible synthesis routes using tools like AiZynthFinder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
